molecular formula C16H14O3 B12000159 Benzoic acid, 2-(4-methylbenzoyl)-, methyl ester CAS No. 6424-25-5

Benzoic acid, 2-(4-methylbenzoyl)-, methyl ester

Cat. No.: B12000159
CAS No.: 6424-25-5
M. Wt: 254.28 g/mol
InChI Key: MMBVXVAJSBLBSL-UHFFFAOYSA-N
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Description

Methyl 2-(4-methylbenzoyl)benzoate is an organic compound with the molecular formula C16H14O3 It is a member of the benzoate ester family, characterized by a benzene ring connected to an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Methyl 2-(4-methylbenzoyl)benzoate typically involves the esterification of benzoic acid derivatives with methanol. One common method is the reaction of 2-methyl-4-amino methyl benzoate with 2-methyl benzoyl chloride under the action of silver salts . This N-acylation reaction is carried out under mild conditions, resulting in high yield and purity.

Industrial Production Methods

Industrial production of Methyl 2-(4-methylbenzoyl)benzoate often employs similar esterification techniques, utilizing catalysts such as dihalohydantoin to facilitate the reaction between benzoic acid compounds and methanol . This method is efficient, safe, and cost-effective, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methylbenzoyl)benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the compound into its corresponding carboxylic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where reagents such as halogens or nucleophiles replace specific functional groups on the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-(4-methylbenzoyl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, aiding in the formation of complex organic compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.

    Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use in drug development.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-methylbenzoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, altering their activity and leading to various biochemical outcomes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Methyl 2-(4-methylbenzoyl)benzoate can be compared with other similar compounds, such as:

These compounds share similar chemical properties but differ in their specific applications and effects, highlighting the uniqueness of Methyl 2-(4-methylbenzoyl)benzoate.

Properties

CAS No.

6424-25-5

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

methyl 2-(4-methylbenzoyl)benzoate

InChI

InChI=1S/C16H14O3/c1-11-7-9-12(10-8-11)15(17)13-5-3-4-6-14(13)16(18)19-2/h3-10H,1-2H3

InChI Key

MMBVXVAJSBLBSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)OC

Origin of Product

United States

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